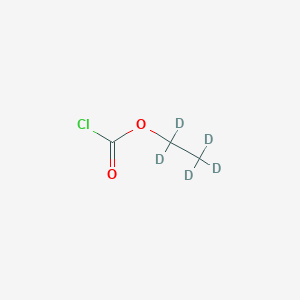
Ethyl-d5 chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-d5 chloroformate is a deuterated derivative of ethyl chloroformate, where five hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and isotopic labeling capabilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl-d5 chloroformate can be synthesized by reacting deuterated ethanol (C2D5OH) with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
C2D5OH+COCl2→C3D5O2Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using deuterated ethanol and phosgene. The process is carefully monitored to maintain high isotopic purity and yield. The product is then purified and stored under specific conditions to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-d5 chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to produce deuterated ethanol and carbon dioxide.
Decomposition: At high temperatures, it decomposes to form ethylene and chloroformic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Organic solvents like toluene or dichloromethane are often used to dissolve the compound during reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Deuterated Ethanol: Hydrolysis of this compound produces deuterated ethanol.
Ethylene and Chloroformic Acid: Decomposition at high temperatures yields ethylene and chloroformic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl-d5 chloroformate is widely used in scientific research due to its unique properties:
Biology: It is employed in labeling experiments to study metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, including materials science and environmental studies.
Wirkmechanismus
Ethyl-d5 chloroformate exerts its effects through its reactivity with nucleophiles. The deuterium atoms in the compound provide a unique isotopic signature, which can be tracked in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Chloroformate: The non-deuterated version of ethyl-d5 chloroformate, used in similar applications but without the isotopic labeling benefits.
Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used in organic synthesis.
Isobutyl Chloroformate: Another chloroformate ester with different alkyl group, used for different reactivity and applications.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential.
Eigenschaften
CAS-Nummer |
1056938-00-1 |
|---|---|
Molekularformel |
C3H5ClO2 |
Molekulargewicht |
113.55 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl carbonochloridate |
InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
RIFGWPKJUGCATF-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)Cl |
Kanonische SMILES |
CCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


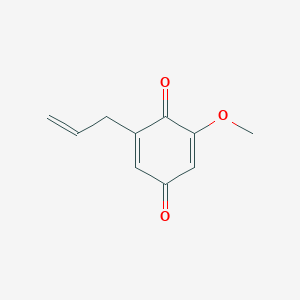
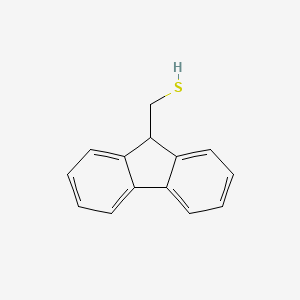
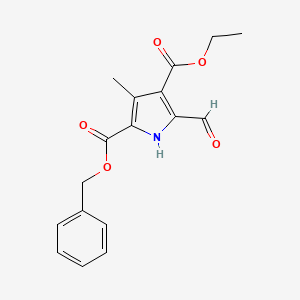
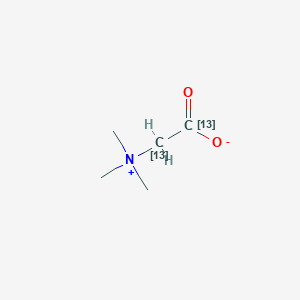

![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
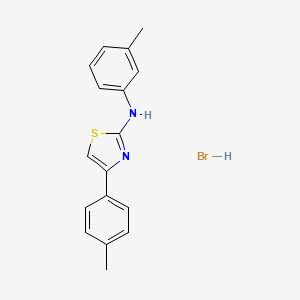
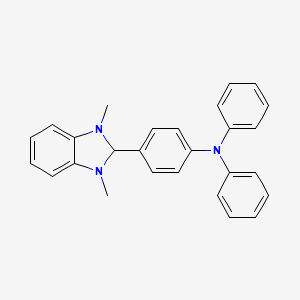
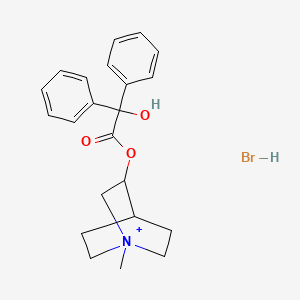
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
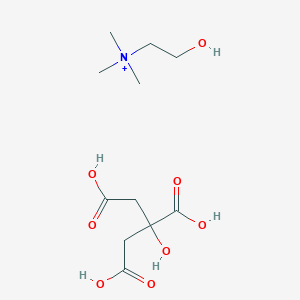
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)
